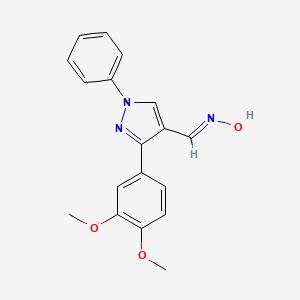

3-(3,4-二甲氧基苯基)-1-苯基-1H-吡唑-4-甲醛肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime" belongs to the class of pyrazole derivatives, which have been extensively studied for their diverse biological activities and chemical properties. This compound, like its analogs, has been synthesized and characterized for various potential applications, including as intermediates in organic synthesis and as scaffolds in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to the one , often involves the Claisen-Schmidt condensation reaction, Vilsmeier-Haack reaction, or similar methodologies. For instance, Bandgar et al. (2009) described the preparation of pyrazole chalcones through Claisen-Schmidt condensation, demonstrating a general approach to synthesizing pyrazole derivatives (Bandgar et al., 2009).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the chemical behavior of compounds. Studies often employ techniques like X-ray diffraction, NMR, and mass spectrometry to elucidate the structure. For example, Xu and Shi (2011) detailed the crystal structure of a closely related pyrazole derivative, highlighting the importance of structural analysis in understanding compound properties (Xu & Shi, 2011).

Chemical Reactions and Properties

Pyrazole derivatives participate in various chemical reactions, contributing to their wide applicability. For instance, reactions like the Sonogashira cross-coupling have been used to modify pyrazole carbaldehydes, indicating the versatility of these compounds in organic synthesis (Vilkauskaitė, Šačkus, & Holzer, 2011).

Physical Properties Analysis

The physical properties, including solvatochromic behavior and crystal packing, can significantly influence a compound's application. Singh et al. (2013) explored the photophysical studies of a related compound, providing insights into how different environments affect these properties (Singh et al., 2013).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, such as reactivity, stability, and electronic characteristics, are key to their utility in various fields. Golla et al. (2020) synthesized and characterized dimethoxyphenyl-pyrazinyl pyridines, shedding light on the chemical behavior of compounds with pyrazole backbones (Golla et al., 2020).

科学研究应用

抗氧化剂和抗菌剂应用

- 抗氧化剂和抗菌剂: 一项研究合成了一系列吡唑查耳酮,包括与 3-(3,4-二甲氧基苯基)-1-苯基-1H-吡唑-4-甲醛肟相关的化合物,并评估了它们的抗炎、抗氧化和抗菌活性。一些化合物在不同浓度下表现出有希望的 IL-6 抑制、自由基清除和抗菌活性 (班德加尔等人,2009).

抗惊厥和镇痛应用

- 抗惊厥和镇痛活性: 另一项研究专注于设计、合成和评估新的吡唑类似物,以获得抗惊厥和镇痛活性。从 3-(3,4-二卤苯基)-1-苯基-1H-吡唑-4-甲醛合成的化合物表现出有效的抗惊厥和高镇痛活性,而没有表现出毒性 (维韦卡等人,2015).

抗高血糖剂

- 抗高血糖剂: 从类似于 3-(3,4-二甲氧基苯基)-1-苯基-1H-吡唑-4-甲醛的衍生物合成的化合物在成年 Wistar 大鼠中对链脲佐菌素-烟酰胺诱导的抗高血糖活性显着 (肯查帕等人,2017).

合成和生物学评估

- 抗氧化剂和抗炎活性: 一项研究合成了 1-苯甲酰-3-苯基-1H-吡唑-4-甲醛的衍生物,并评估了它们的抗氧化剂和抗炎活性。这些化合物表现出显着的活性,一些化合物表现出有效的抗氧化活性 (苏达等人,2021).

自旋探针和光物理研究

pH 敏感自旋探针: 对格氏试剂加成到 5-烷基氨基-4H-咪唑 3-氧化物(包括 3-(3,4-二甲氧基苯基)-1-苯基-1H-吡唑-4-甲醛肟的衍生物)的研究,合成了稳定的硝酮,可作为 pH 敏感自旋探针的潜在应用 (基里柳克等人,2003).

固态发光 NLO 光团: 一项研究合成了一系列基于吡唑的 D-π-A 衍生物,具有大的斯托克斯位移。这些化合物表现出蓝色到红色的固态发射和高一级超极化率,表明在光物理应用中具有潜在用途 (兰克和塞卡尔,2016).

合成和表征

杂环化合物合成: 涉及从 3-(苯并呋喃-2-基)吡唑基结构(类似于所讨论的化合物)合成新型杂环的研究,证明了这些化合物在创建多样化化学结构方面的多功能性 (巴申等人,2017).

吡唑啉的合成: 一项研究从吡唑化合物合成了各种吡唑啉衍生物。这些化合物的结构通过 X 射线单晶结构测定进行表征,表明它们在结构化学中的用途 (罗等人,2013).

抗菌活性

- 具有抗菌活性的壳聚糖席夫碱: 研究使用杂芳基吡唑衍生物(包括与 3-(3,4-二甲氧基苯基)-1-苯基-1H-吡唑-4-甲醛相关的结构)合成了壳聚糖席夫碱,并评估了它们对各种细菌和真菌的抗菌活性 (哈梅德等人,2020).

属性

IUPAC Name |

(NE)-N-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-23-16-9-8-13(10-17(16)24-2)18-14(11-19-22)12-21(20-18)15-6-4-3-5-7-15/h3-12,22H,1-2H3/b19-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHPXEGAJQVERF-YBFXNURJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C=C2C=NO)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=NN(C=C2/C=N/O)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49670744 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5524454.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B5524466.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5524504.png)

![5-fluoro-2-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5524512.png)

![2-({[4-(2-phenylvinyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B5524521.png)

![N-methyl-N-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B5524527.png)

![1-[(2,4-dichlorophenoxy)acetyl]-3-propoxypiperidine](/img/structure/B5524532.png)

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B5524537.png)

![2-{2-oxo-2-[2-(2-pyridinyl)-1-pyrrolidinyl]ethyl}-1(2H)-phthalazinone](/img/structure/B5524541.png)

![{4-[(3-{[4-(carboxymethoxy)benzylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5524551.png)